SW 71425
Description
Properties
CAS No. |
155990-20-8 |
|---|---|
Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide |
InChI |
InChI=1S/C22H27N3O3S/c1-4-25(5-2)11-10-24-18-8-6-15(13-23-14-26)22-20(18)21(27)17-12-16(28-3)7-9-19(17)29-22/h6-9,12,14,24H,4-5,10-11,13H2,1-3H3,(H,23,26) |
InChI Key |
GWLFIMOOGVXSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC |
Appearance |
Solid powder |
Other CAS No. |
155990-20-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR 271425; SR271425; SR-271425; SW-71425; SW-271425; WIN 71425. |
Origin of Product |
United States |
Preparation Methods
Construction of Thioxanthenone Core
The thioxanthenone skeleton is synthesized via Friedel-Crafts acylation or oxidative cyclization. A representative route involves cyclization of 2-mercaptobenzoic acid derivatives with chloroacetophenone analogs under acidic conditions. For instance, EP0518414B1 discloses that heating 2-(methylthio)benzoic acid with 4-chloro-3-methoxyacetophenone in polyphosphoric acid yields the 9H-thioxanthen-9-one intermediate. This step establishes the tricyclic framework critical for subsequent functionalization.
Introduction of Methoxy and Oxo Groups
Methoxy and oxo groups are introduced early in the synthesis to avoid interference with later steps. The methoxy group is typically installed via nucleophilic aromatic substitution (SNAr) using sodium methoxide, while the oxo group arises from ketone formation during cyclization. In some protocols, oxidation of a methylene group adjacent to the sulfur atom using potassium permanganate or chromium trioxide generates the 9-oxo functionality.
Installation of Diethylaminoethylamino Substituent
The diethylaminoethylamino side chain is attached via Buchwald–Hartwig amination, a palladium-catalyzed coupling reaction. As demonstrated in ACS Macro Letters (2015), substituting a bromine atom at position 1 of the thioxanthenone core with diethylaminoethylamine requires Pd(OAc)₂, cesium carbonate, and a phosphine ligand (e.g., cBRIDP) in a toluene/tert-butanol solvent system at 120°C. This method achieves yields up to 69% and ensures regioselective amination without disturbing the methoxy or oxo groups.
Formylation to Yield Target Compound
The final formylation step introduces the N-methylformamide group. Two primary methods are documented:
- Condensation with Formamide : Reacting the amine intermediate (1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methanol with formamide under Dean-Stark conditions facilitates water removal, driving the reaction toward imine formation followed by reduction.
- Catalytic Carbonylation : EP3260441B1 describes a transition metal-catalyzed process where the amine intermediate reacts with CO₂ and H₂ in the presence of a ruthenium catalyst to directly form the formamide. This method offers superior atom economy but requires high-pressure equipment.
Catalytic Methods in Formamide Synthesis
Recent advances highlight the role of transition metal catalysts in streamlining formamide synthesis. The ruthenium-catalyzed carbonylation method (EP3260441B1) operates under mild conditions (80–100°C, 10–20 bar H₂/CO₂) and achieves >90% conversion by suppressing hydrolysis side reactions. Comparative studies show that Pd-based systems, while effective for amination, are less suitable for formylation due to ligand incompatibility with CO₂.
Optimization of Reaction Conditions
Solvent Systems
Solvent choice profoundly impacts yield and selectivity. For Buchwald–Hartwig amination, toluene/tert-butanol mixtures (4:1 v/v) enhance catalyst stability and substrate solubility. In formylation steps, anhydrous DMF or formamide itself acts as both solvent and reactant, minimizing byproduct formation.
Temperature and Time
- Amination : Optimal at 120°C for 16 hours.
- Formylation : 80–100°C for 12–24 hours, depending on the method.
Prolonged heating beyond 24 hours risks decomposition of the thioxanthenone core, particularly at the oxo group.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR Spectroscopy : Distinct signals for formamide protons (δ 8.1–8.3 ppm) and diethylamino groups (δ 2.4–2.6 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 413.533 (C₂₂H₂₇N₃O₃S).
- HPLC Purity : >98% purity achieved via silica gel chromatography (CH₂Cl₂/hexanes).
Comparative Analysis of Synthetic Routes
| Parameter | Condensation with Formamide | Catalytic Carbonylation |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Reaction Time | 24–48 h | 12–18 h |
| Byproducts | Imine intermediates | Minimal |
| Scalability | Moderate | High |
The carbonylation route is preferred for large-scale synthesis due to higher yields and fewer purification steps.
Challenges and Limitations
- Sensitivity of Formamide Group : Hydrolysis to carboxylic acid can occur under acidic or aqueous conditions, necessitating anhydrous workups.
- Regioselectivity in Amination : Competing reactions at position 4 of the thioxanthenone core require careful ligand selection.
- Cost of Catalysts : Ruthenium and palladium catalysts contribute significantly to production costs, motivating research into heterogeneous alternatives.
Chemical Reactions Analysis
SR-271425 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H27N3O3S
- Molecular Weight : 413.5 g/mol
- Key Functional Groups :
- Thioxanthene core
- Diethylamino group
- Methoxy substituent
The presence of these groups allows the compound to participate in nucleophilic substitutions and electrophilic additions, which are crucial for its reactivity in various chemical environments .
Pharmacological Potential
Research indicates that compounds with thioxanthene structures exhibit antipsychotic properties. Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- may influence neurotransmitter systems, particularly dopamine receptors, which are vital for treating psychiatric conditions such as schizophrenia and mood disorders .
Case Studies
Synthesis and Reactivity
The synthesis of Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- typically involves multi-step organic reactions. A common method includes the reaction of 7-methoxy-9H-thioxanthen-4-one with diethylaminoethylamine in the presence of appropriate catalysts .
Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized under specific conditions to form oxides.
- Reduction : Reduction reactions can modify functional groups to yield different derivatives.
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
Materials Science Applications
Due to its fluorescent properties derived from the thioxanthene core, Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- may also find applications in materials science as a probe in biochemical assays or as a component in fluorescent materials .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Thioxanthene | Core structure similar | Antipsychotic effects | Fluorescent properties |
| Diethylaminoethylamine | Amino group present | Potential CNS activity | Solubility enhancement |
| 7-Methoxythioxanthone | Related thioxanthene derivative | Anticancer properties | Different substituents on thioxanthene |
This table illustrates the uniqueness of Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- due to its specific substituents and potential applications in pharmacology .
Mechanism of Action
SR-271425 exerts its effects by interacting with DNA, leading to cytotoxicity in cancer cells . The compound inhibits bacterial DNA gyrase and topoisomerase II, which are essential enzymes for DNA replication and cell division . By inhibiting these enzymes, SR-271425 disrupts the DNA replication process, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA gyrase and topoisomerase II, which are critical for maintaining DNA integrity .
Comparison with Similar Compounds
SR-271425 is unique compared to other thioxanthone derivatives due to its broad-spectrum antitumor activity and its ability to inhibit both bacterial DNA gyrase and topoisomerase II . Similar compounds include:
WIN 33377: Another thioxanthone derivative with antitumor activity.
BCN 326862: A related compound with similar DNA-interacting properties.
These compounds share structural similarities but differ in their specific mechanisms of action and efficacy profiles.
Biological Activity
Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- is a complex organic compound notable for its thioxanthene core, which is associated with various biological activities and therapeutic potentials. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- is C22H27N3O3S, with a molecular weight of approximately 413.5 g/mol. The compound features functional groups that enhance its solubility and reactivity, making it suitable for various biological studies .
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O3S |
| Molecular Weight | 413.5 g/mol |
| Melting Point | 95-99 °C |
| Boiling Point | 670.4 ± 55.0 °C (Predicted) |
| Density | 1.237 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.42 ± 0.23 (Predicted) |
Pharmacological Properties
The thioxanthene structure of this compound is linked to significant antipsychotic properties . Research indicates that thioxanthene derivatives can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in treating psychiatric conditions such as schizophrenia and mood disorders .
Mechanisms of Action:
- Dopamine Receptor Interaction: Preliminary studies suggest that Formamide may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Neurotransmitter Modulation: Similar compounds have been shown to affect serotonin and norepinephrine levels, further supporting their use in psychiatric therapy .
Case Studies
Several studies have explored the pharmacological effects of thioxanthene derivatives:
- Antipsychotic Efficacy: A study focusing on thioxanthene analogs demonstrated their effectiveness in reducing psychotic symptoms in animal models, suggesting potential therapeutic applications for Formamide .
- Behavioral Studies: Behavioral assays indicated that compounds similar to Formamide could reduce anxiety-like behaviors in rodents, reinforcing their role in mood regulation .
Comparative Analysis
A comparison of Formamide with structurally related compounds highlights its unique properties and potential advantages:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Thioxanthene | Core structure similar | Antipsychotic effects | Fluorescent properties |
| Diethylaminoethylamine | Amino group present | Potential CNS activity | Solubility enhancement |
| 7-Methoxythioxanthone | Related thioxanthene derivative | Anticancer properties | Different substituents |
This table illustrates that while these compounds share a common thioxanthene framework, the specific substituents on Formamide may confer unique biological activities and therapeutic potentials.
Q & A
Q. Q1: What analytical methods are recommended for determining the structural integrity and purity of this compound?
Methodological Answer:
- Chromatographic Techniques : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention time data from pharmacopeial standards (e.g., impurities like N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide show retention times of 0.7 min under specific gradients) .
- Spectroscopic Confirmation : Combine -NMR (for methoxy and diethylamino groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups. Impurity thresholds should align with pharmacopeial limits (e.g., ≤0.1% for individual impurities) .
Q. Q2: How can researchers design a baseline stability study for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to controlled stressors (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Track key degradation markers (e.g., oxidation at the thioxanthen-9-one moiety or hydrolysis of the formamide group) .
- Impurity Profiling : Compare results to established impurity databases (e.g., PHARMACOPEIAL FORUM Vol. 32), where analogs like N-[2-hydroxy-5-...-formamide exhibit stability thresholds under similar conditions .
Advanced Research Questions
Q. Q3: How can synthesis pathways for this compound be optimized to minimize byproducts like N-substituted formamide derivatives?
Methodological Answer:
- Reaction Parameter Screening : Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, polar aprotic solvents (DMF or DMSO) may suppress side reactions in amide coupling steps .
- Byproduct Characterization : Employ tandem MS/MS to identify intermediates, such as benzhydrylamide analogs, which are common in formamide synthesis .
Q. Q4: What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : Anchor studies in density functional theory (DFT) to model interactions between the thioxanthen-9-one core and enzyme active sites (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) to quantify binding affinities .
- Kinetic Analysis : Apply Michaelis-Menten models to assess competitive vs. non-competitive inhibition, leveraging structural analogs (e.g., N-[2-hydroxy-5-...-acetamide) as controls .
Q. Q5: How should researchers resolve contradictions in cytotoxicity data across in vitro vs. in vivo models?
Methodological Answer:
- Metabolite Profiling : Use LC-HRMS to identify species-specific metabolites (e.g., hepatic glucuronidation in vivo vs. passive diffusion in vitro). Cross-reference with impurity data (e.g., methoxy-phenyl derivatives in PHARMACOPEIAL FORUM) to rule out assay interference .
- Dose-Response Reassessment : Apply Hill slope models to reconcile discrepancies, ensuring in vitro assays account for protein binding and solubility limitations .
Q. Q6: What methodological strategies are critical for studying the compound’s membrane permeability in drug delivery applications?
Methodological Answer:
- Artificial Membrane Assays : Use parallel artificial membrane permeability assays (PAMPA) with pH gradients (e.g., 5.0–7.4) to simulate gastrointestinal absorption. Compare results to computational predictions (e.g., LogP calculations for the diethylaminoethyl group) .
- Caco-2 Cell Models : Validate permeability with Caco-2 monolayers, monitoring efflux ratios to assess P-glycoprotein interaction .
Q. Q7: How can researchers integrate this compound into a broader theoretical framework for anticancer agent development?
Methodological Answer:
- Pathway Mapping : Align the compound’s mechanism with established oncogenic pathways (e.g., PI3K/AKT inhibition) using transcriptomic profiling (RNA-seq) of treated cell lines. Cross-validate with proteomic data (e.g., phospho-kinase arrays) .
- Comparative Analysis : Benchmark against structurally related thioxanthenones (e.g., 7-methoxy variants) to identify structure-activity relationships (SAR) critical for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
